

Benchmarking "ERB-196" Performance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ERB-196*

Cat. No.: *B1239775*

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The designation "**ERB-196**" is ambiguous and can refer to several different investigational compounds. This guide provides a comparative analysis of the performance data available for the most likely candidates associated with this identifier: **ERB-196** (WAY-202196), an estrogen receptor β (ER β) agonist; Acalabrutinib (ACP-196), a Bruton's tyrosine kinase (BTK) inhibitor; and Darovasertib (IDE196), a protein kinase C (PKC) inhibitor. Each compound has a distinct mechanism of action and is being investigated for different therapeutic indications.

This guide is intended for researchers, scientists, and drug development professionals, providing a structured overview of the available data, experimental methodologies, and associated signaling pathways for each compound.

ERB-196 (WAY-202196): An Estrogen Receptor Beta (ER β) Agonist

ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal estrogen that acts as a highly selective agonist for the estrogen receptor β (ER β)[1]. It exhibits a 78-fold selectivity for ER β over ER α [1]. Initially under development by Wyeth for inflammation and sepsis in 2004, its development was discontinued by 2011[1].

Performance Data

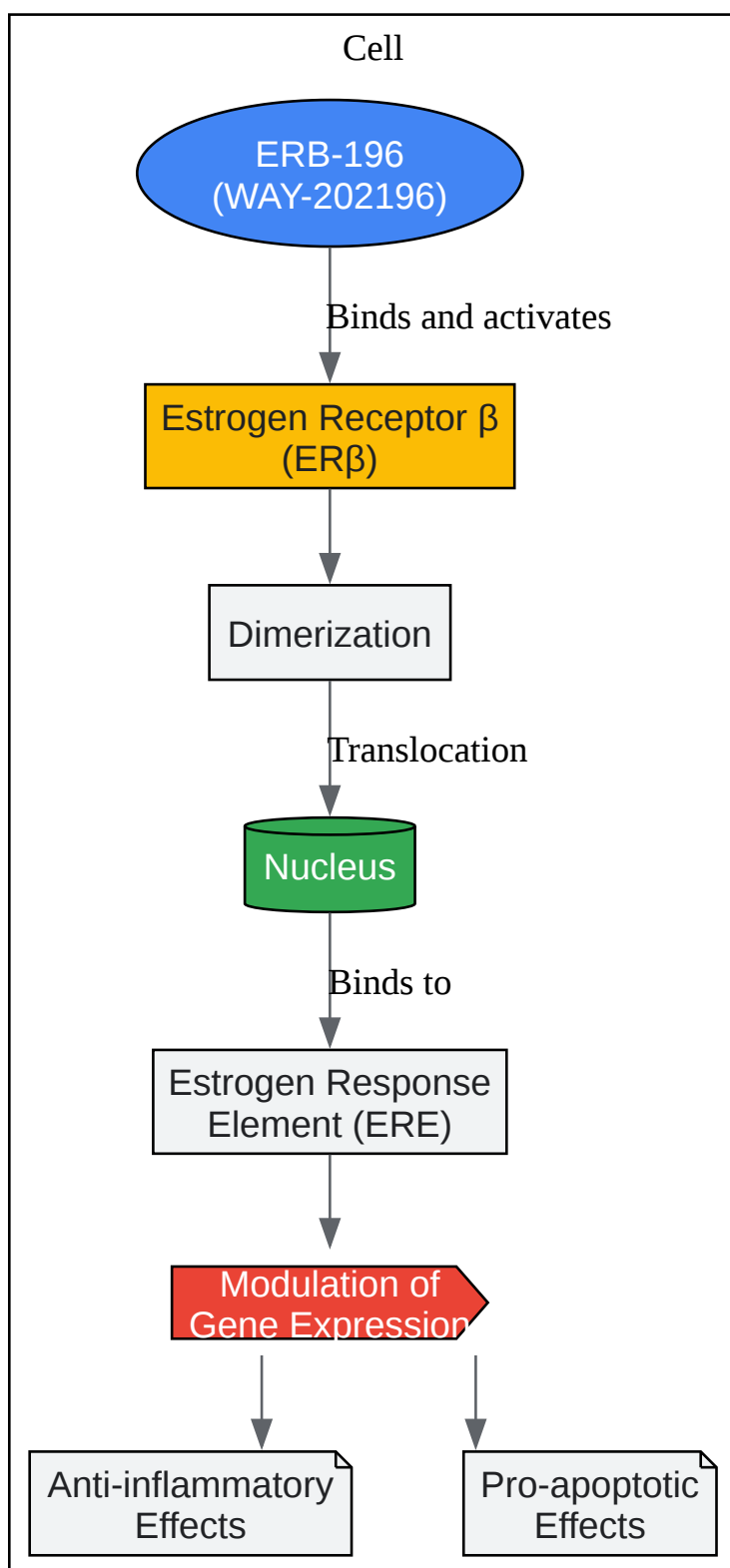
Publicly available performance data for **ERB-196** is limited. The primary published study evaluated its efficacy in animal models of septic shock.

Metric	Result	Model	Reference
Survival Rate	83% vs. 25% (control)	Neutropenic rat model with <i>P. aeruginosa</i> infection	[2]
Survival Rate	83% vs. 0% (control)	Mouse cecal ligation and puncture model	[2]

Mechanism of Action

Estrogens exert their effects by binding to estrogen receptors (ERs), which are nuclear proteins that modulate gene expression[\[3\]](#). **ERB-196** selectively binds to and activates ER β . In the context of sepsis, the activation of ER β by WAY-202196 was shown to preserve gastrointestinal barrier function and improve outcomes in experimental models[\[2\]](#). The anti-inflammatory and pro-apoptotic functions of ER β are thought to contribute to its protective effects[\[4\]](#).

Signaling Pathway



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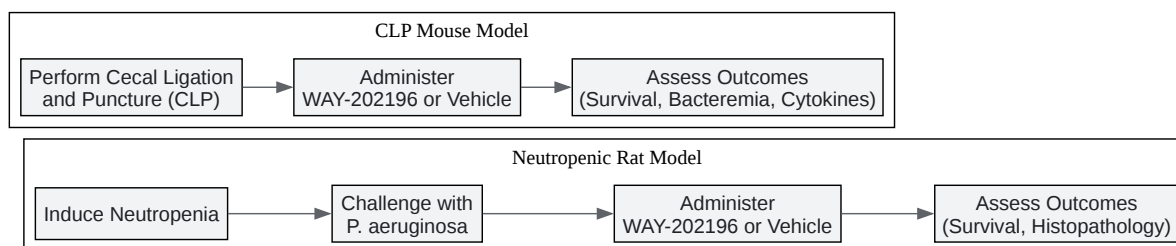
Caption: Signaling pathway of **ERB-196** (WAY-202196) via ER β activation.

Experimental Protocol: Sepsis Models

A key study evaluated the efficacy of WAY-202196 in two animal models of sepsis[2].

- Neutropenic Rat Model:
 - Sprague-Dawley rats were rendered neutropenic.
 - Rats were challenged with a lethal dose of *Pseudomonas aeruginosa*.
 - WAY-202196 (50 mg/kg) or a vehicle control was administered daily.
 - Survival rates, intestinal mucosal weight, and histopathological changes were assessed.
- Cecal Ligation and Puncture (CLP) Mouse Model:
 - BALB/c mice underwent CLP to induce sepsis.
 - WAY-202196 (50 mg/kg) or a vehicle control was administered in multiple oral doses.
 - Survival rates, intestinal epithelial integrity, systemic bacteremia, and peritoneal cytokine levels (IL-6, TNF) were measured.

Experimental Workflow



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Caption: Workflow for preclinical evaluation of WAY-202196 in sepsis models.

Acalabrutinib (ACP-196): A Bruton's Tyrosine Kinase (BTK) Inhibitor

Acalabrutinib (ACP-196) is a second-generation, highly selective, and irreversible BTK inhibitor[5]. It is approved for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL)[6].

Performance Data

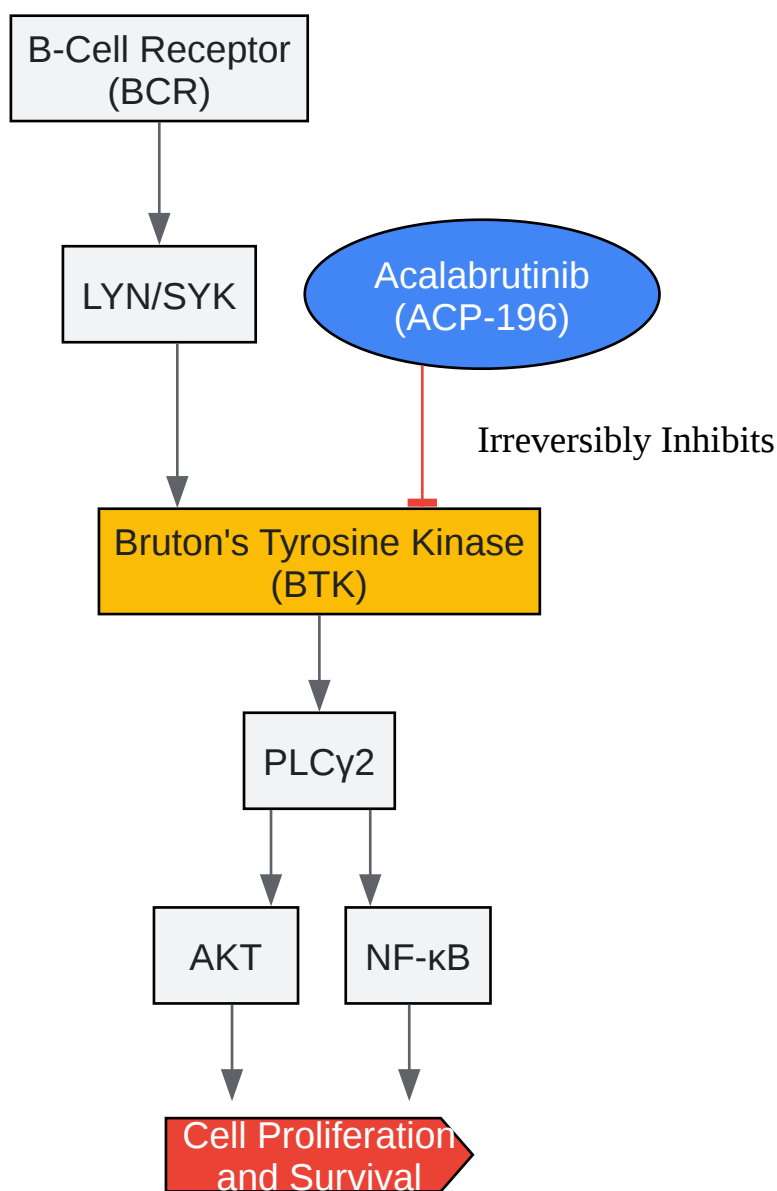
The following table summarizes the performance of Acalabrutinib in a Phase I/II study in patients with relapsed CLL.

Metric	Result	Patient Population	Reference
Overall Response Rate (ORR)	95%	Relapsed CLL (n=61)	[7][8]
Partial Response (PR)	85%	Relapsed CLL (n=61)	[7][8]
PR with Lymphocytosis	10%	Relapsed CLL (n=61)	[7][8]
ORR in del(17p13.1) patients	100%	Relapsed CLL with del(17p13.1)	[7][8]

Mechanism of Action

Acalabrutinib covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK[6]. This irreversible binding inhibits BTK activity, which is a critical component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased proliferation and survival of malignant B-cells[5].

Signaling Pathway



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Caption: Acalabrutinib's mechanism of action via BTK inhibition in the BCR pathway.

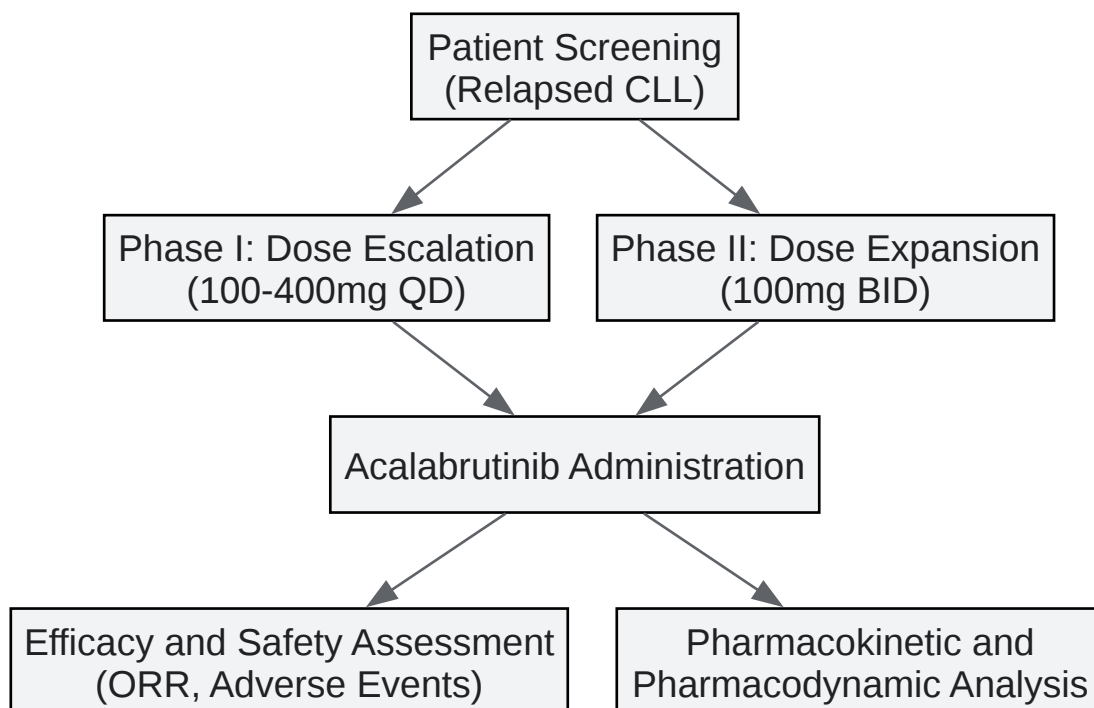
Experimental Protocol: Phase I/II CLL Study

The efficacy and safety of acalabrutinib were evaluated in a multicenter, open-label, Phase I/II study in patients with relapsed CLL[7][8].

- Eligibility: Patients with relapsed CLL/SLL who required treatment and had received at least one prior therapy.

- Study Design:
 - Phase I (Dose Escalation): Patients received oral acalabrutinib at doses of 100 mg to 400 mg once daily.
 - Phase II (Dose Expansion): Patients received 100 mg twice daily.
- Primary Endpoints: Safety and efficacy.
- Assessments: Response rates were assessed according to the International Workshop on Chronic Lymphocytic Leukemia (IWCLL) guidelines. Pharmacokinetics and pharmacodynamics (BTK occupancy) were also evaluated.

Experimental Workflow



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Caption: Workflow of the Phase I/II clinical trial of Acalabrutinib in CLL.

Darovasertib (IDE196): A Protein Kinase C (PKC) Inhibitor

Darovasertib (IDE196) is a first-in-class inhibitor of protein kinase C (PKC) being investigated for the treatment of metastatic uveal melanoma (MUM)[9]. Over 90% of uveal melanomas have mutations in GNAQ or GNA11, which activate the PKC signaling pathway[9][10].

Performance Data

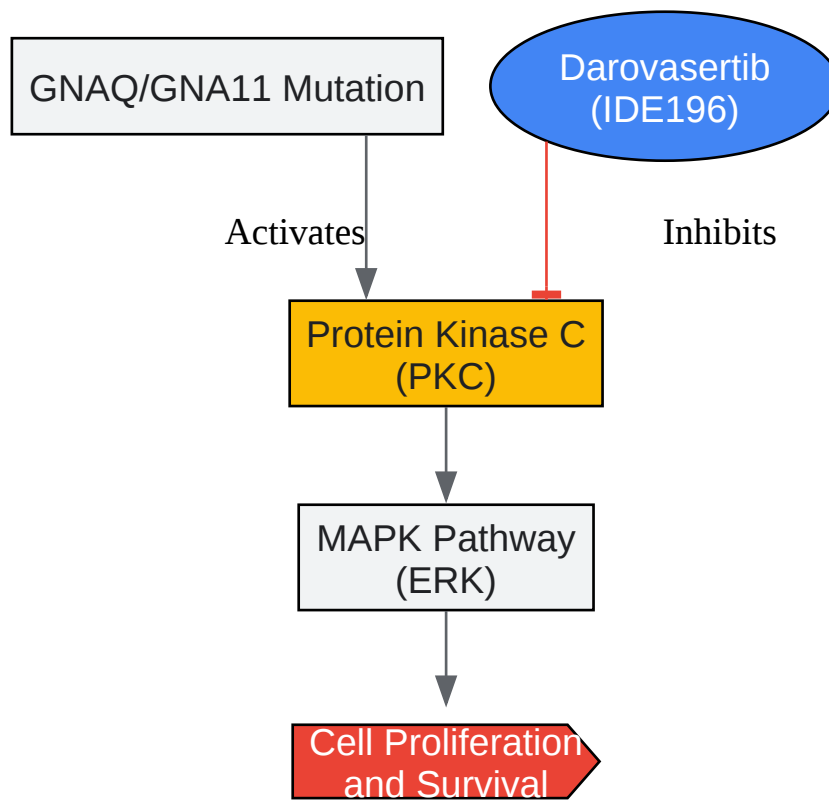
The following table summarizes the performance of Darovasertib, both as a monotherapy and in combination with the cMET inhibitor Crizotinib, in patients with MUM.

Treatment	Metric	Result	Patient Population	Reference
Darovasertib Monotherapy	1-Year Overall Survival (OS)	57%	Heavily pre-treated MUM	[11]
Median OS	13.2 months	Heavily pre-treated MUM	[11]	
Darovasertib + Crizotinib	Disease Control Rate (DCR)	90%	First-line MUM (n=20)	[10]
Overall Response Rate (ORR)	31%	Heavily pre-treated MUM (n=13 with >2 scans)	[12]	
DCR	100%	Heavily pre-treated MUM (n=16 with >1 scan)	[12]	

Mechanism of Action

Darovasertib inhibits PKC, a key enzyme in the signaling cascade downstream of GNAQ/GNA11 mutations[9][10]. These mutations lead to constitutive activation of the PKC-MAPK pathway, promoting cell survival and proliferation. By blocking PKC, Darovasertib aims to halt the growth and migration of uveal melanoma cells[9][10]. The combination with Crizotinib, a cMET inhibitor, is based on preclinical evidence of synergistic effects, as cMET overexpression is associated with metastatic progression[9].

Signaling Pathway



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Caption: Darovasertib's mechanism of action via PKC inhibition in GNAQ/GNA11-mutant uveal melanoma.

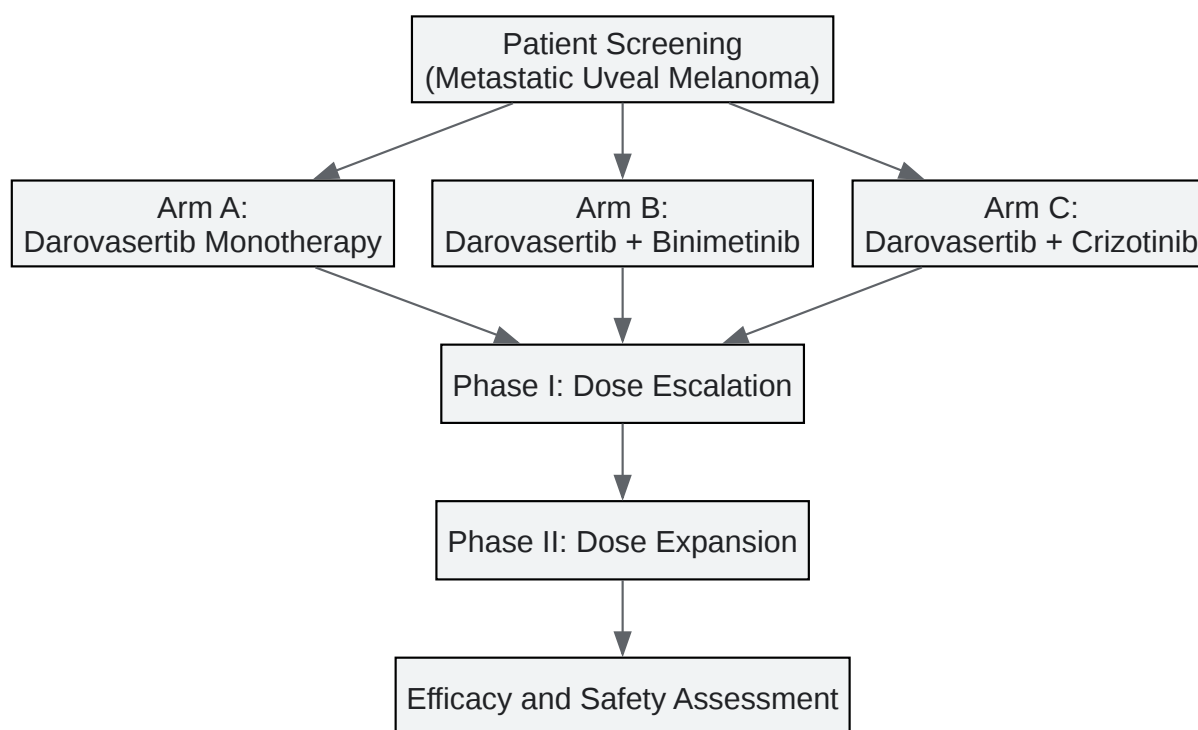
Experimental Protocol: Phase I/II MUM Study (NCT03947385)

This ongoing Phase I/II clinical trial is evaluating Darovasertib as a monotherapy and in combination with other agents in patients with solid tumors, including MUM[11].

- Eligibility: Patients with metastatic uveal melanoma.
- Study Design: A multi-arm study including:
 - Darovasertib monotherapy dose escalation and expansion.
 - Darovasertib in combination with Binimetinib (MEK inhibitor).

- Darovasertib in combination with Crizotinib (cMET inhibitor).
- Primary Endpoints: Dose-limiting toxicities, maximum tolerated dose, and recommended Phase II dose.
- Secondary Endpoints: Overall response rate, duration of response, disease control rate, progression-free survival, and overall survival.

Experimental Workflow



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Caption: Workflow of the multi-arm Phase I/II trial of Darovasertib in MUM.

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- To cite this document: BenchChem. [Benchmarking "ERB-196" Performance: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239775#benchmarking-erb-196-performance-against-published-data]

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